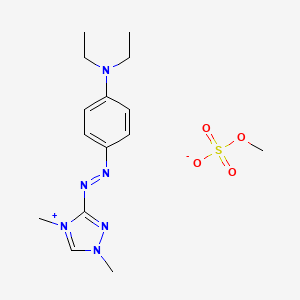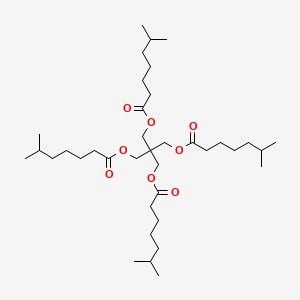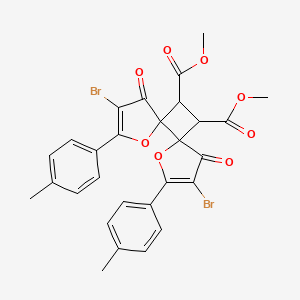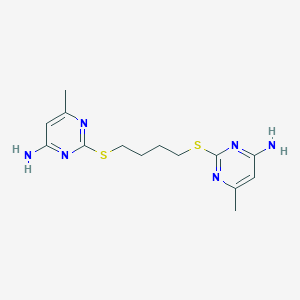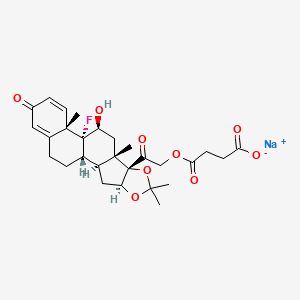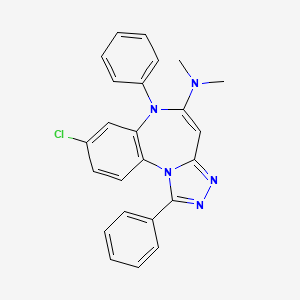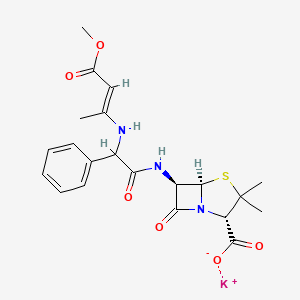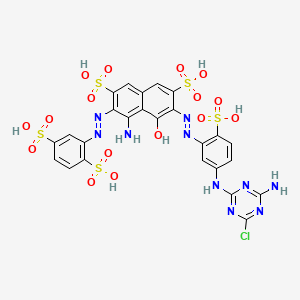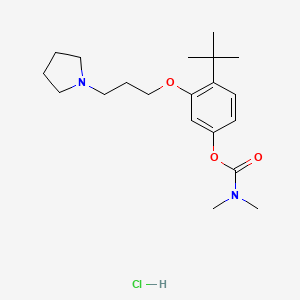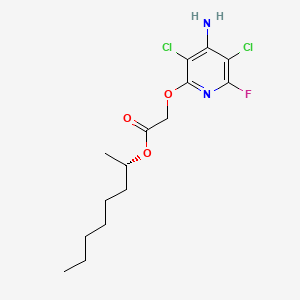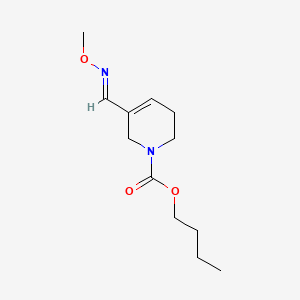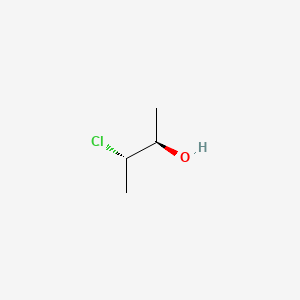
2-Butanol, 3-chloro-, (R*,S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 3-chloro-, (R*,S*)- is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has non-superimposable mirror images
準備方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-Butanol, 3-chloro-, (R*,S*)- involves the Grignard reaction.
Chlorination: Another method involves the chlorination of 2-butanol.
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,S*)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the selective chlorination of 2-butanol.
化学反応の分析
Types of Reactions
Oxidation: 2-Butanol, 3-chloro-, (R*,S*)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted alcohols and amines
科学的研究の応用
2-Butanol, 3-chloro-, (R*,S*)- has several applications in scientific research:
作用機序
The mechanism of action of 2-Butanol, 3-chloro-, (R*,S*)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions .
類似化合物との比較
Similar Compounds
- 2-Butanol, 3-chloro-, (R,R)-**
- 2-Butanol, 3-chloro-, (S,S)-**
- 3-Chloro-2-butanol
Uniqueness
2-Butanol, 3-chloro-, (R*,S*)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
特性
CAS番号 |
10325-41-4 |
|---|---|
分子式 |
C4H9ClO |
分子量 |
108.57 g/mol |
IUPAC名 |
(2R,3S)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4+/m0/s1 |
InChIキー |
XKEHIUIIEXXHJX-IUYQGCFVSA-N |
異性体SMILES |
C[C@H]([C@H](C)Cl)O |
正規SMILES |
CC(C(C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


